Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate

Nintedanib synthesis Kinase inhibitor intermediate Boc protection strategy

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (CAS 474020-88-7), systematically named 1,1-dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate and also referred to as N-Boc-N-methyl-4-nitroaniline, is a synthetic organic compound within the N-aryl-N-alkyl carbamate class. It bears a tert-butyloxycarbonyl (Boc) protecting group on a secondary aniline nitrogen that is simultaneously substituted with a methyl group and a 4-nitrophenyl ring.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 474020-88-7
Cat. No. B6325087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-methyl-N-(4-nitrophenyl)carbamate
CAS474020-88-7
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3
InChIKeyFKIOMBZTRAZEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (CAS 474020-88-7): A Boc-Protected N-Methyl-4-nitroaniline Building Block for Regulated Synthesis


Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (CAS 474020-88-7), systematically named 1,1-dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate and also referred to as N-Boc-N-methyl-4-nitroaniline, is a synthetic organic compound within the N-aryl-N-alkyl carbamate class . It bears a tert-butyloxycarbonyl (Boc) protecting group on a secondary aniline nitrogen that is simultaneously substituted with a methyl group and a 4-nitrophenyl ring. With molecular formula C₁₂H₁₆N₂O₄ and a monoisotopic mass of 252.111007 g/mol, the compound possesses zero hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, a topological polar surface area of 75.4 Ų, and a predicted XLogP3 of 2.3 . Its primary documented role is as a protected amine intermediate in multi-step organic synthesis, most notably as a key precursor in the patented manufacturing route of the angiokinase inhibitor Nintedanib, where catalytic hydrogenation of the 4-nitrophenyl group to the corresponding 4-aminophenyl derivative enables downstream condensation to the final drug substance [1].

Why tert-Butyl N-methyl-N-(4-nitrophenyl)carbamate Cannot Be Replaced by In-Class Analogs: Structural Triad Determines Synthetic Utility


Although multiple 4-nitrophenyl carbamates and Boc-protected anilines populate chemical supplier catalogs, the specific triad of substituents—N-methyl, N-Boc, and 4-nitrophenyl—on a single aniline nitrogen cannot be interchanged with generic analogs without catastrophic consequences for downstream synthetic pathways. The N-methyl group is a non-negotiable structural determinant for the Nintedanib pharmacophore: substituting the N-des-methyl analog (tert-butyl N-(4-nitrophenyl)carbamate, CAS 18437-63-3) would, upon hydrogenation, yield a des-methyl aniline intermediate that is structurally incapable of producing the approved drug substance [1]. Similarly, replacing the acid-labile tert-butyl ester with a methyl ester (methyl N-methyl-N-(4-nitrophenyl)carbamate, CAS 10252-27-4) eliminates the Boc orthogonal protection strategy, forcing reliance on basic hydrolysis conditions that may be incompatible with base-sensitive substrates encountered in complex synthetic sequences . At the molecular level, the absence of a hydrogen bond donor (HBD = 0) on the fully substituted carbamate nitrogen differentiates this compound from N-H analogs (HBD = 1), conferring higher lipophilicity (XLogP3 = 2.3), altered membrane permeability, and distinct chromatographic retention behavior that directly impacts analytical method development for impurity profiling . These structural features mean that generic substitution fails not merely on potency grounds but on fundamental synthetic compatibility and target-molecule identity criteria.

Quantitative Differentiation Evidence for Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate (CAS 474020-88-7) Versus Closest Analogs


N-Methyl Substituent as a Structural Go/No-Go Determinant for the Nintedanib Synthetic Route

The N-methyl group on the carbamate nitrogen of CAS 474020-88-7 is a mandatory structural feature for the patented Nintedanib manufacturing route. Hydrogenation of this compound yields N-tert-butyl methyl-N-(4-aminophenyl)carbamate (CAS 1092522-02-5), which bears the N-methyl-4-aminophenyl fragment that is subsequently condensed to form the Nintedanib core [1]. If the N-des-methyl analog (tert-butyl N-(4-nitrophenyl)carbamate, CAS 18437-63-3, MW 238.24) were substituted, hydrogenation would produce N-(4-aminophenyl) tert-butyl carbamate—a des-methyl intermediate that lacks the N-methyl substituent required for the final drug molecule. This is not a potency difference but a binary structural compatibility issue: the des-methyl intermediate cannot yield Nintedanib [1].

Nintedanib synthesis Kinase inhibitor intermediate Boc protection strategy

Hydrogen Bond Donor Count of Zero Alters Lipophilicity and Permeability Relative to N-H Carbamate Analogs

The fully substituted carbamate nitrogen in CAS 474020-88-7 bears both a methyl group and a 4-nitrophenyl ring, resulting in zero hydrogen bond donors (HBD = 0). In contrast, the N-des-methyl analog tert-butyl N-(4-nitrophenyl)carbamate (CAS 18437-63-3) retains an N-H proton, giving HBD = 1 . This single-donor difference translates into measurably higher lipophilicity for the target compound (XLogP3 = 2.3), and a predicted increase in passive membrane permeability based on the established inverse correlation between HBD count and Caco-2 permeability [1]. For analytical method development, the absence of an exchangeable proton also simplifies ¹H NMR spectra and eliminates peak broadening due to proton exchange, providing sharper, more quantifiable signals for impurity profiling by qNMR .

Drug-likeness Lipophilicity Physicochemical profiling

Acid-Labile Boc Protection Enables Orthogonal Deprotection Strategy Unavailable with Methyl Carbamate Analogs

The tert-butyl carbamate (Boc) group in CAS 474020-88-7 is cleavable under mild acidic conditions (e.g., TFA/CH₂Cl₂ 1:1 v/v or HCl/dioxane at room temperature), whereas the N-methyl substituent remains stable under these conditions. This enables selective N-deprotection to liberate the secondary aniline for subsequent functionalization without altering the N-methyl group [1]. The methyl carbamate analog (CAS 10252-27-4) lacks this orthogonal lability: methyl carbamates typically require strongly basic conditions (e.g., KOH/EtOH reflux) or harsh nucleophilic demethylation (BBr₃, TMSI) for cleavage, which may degrade acid-sensitive functionalities elsewhere in complex molecular architectures [2]. In the specific context of Nintedanib synthesis, the patent explicitly uses acidic removal of the Boc group after the key condensation step, a transformation that would not be possible if a methyl carbamate were employed [1].

Orthogonal protection Solid-phase peptide synthesis Protecting group strategy

Validated Analytical Purity with Batch-Specific QC Documentation Supports Regulated Research and Quality Control Workflows

CAS 474020-88-7 is commercially available from multiple reputable vendors with documented purity ranging from 95% to 98% and accompanying batch-specific analytical certificates . Sigma-Aldrich lists the compound at 95% purity with certificate of analysis available . Bidepharm provides batch-level QC reports including NMR, HPLC, and GC data at 95% standard purity . CymitQuimica (TRC brand) offers the compound at 98% purity as a neat solid . This level of analytical documentation is essential for use as an impurity reference standard in Nintedanib quality control, where the compound is explicitly identified as Nintedanib Impurity 8 and used as an analytical standard for HPLC method validation . In contrast, less common N-aryl carbamate analogs frequently lack certified purity documentation, requiring in-house re-purification and characterization before use in regulated environments.

Analytical standard Impurity profiling Quality control

Validated Application Scenarios for Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate Based on Quantitative Differentiation Evidence


Nintedanib API and Intermediate Manufacturing: The N-Methyl Structural Requirement

In any synthetic route to Nintedanib (or its esilate salt) that proceeds through an N-methyl-4-aminophenyl intermediate, CAS 474020-88-7 is the required nitro precursor. As established by patent CN105837493B, the one-pot Boc protection of N-methyl-4-nitroaniline followed by catalytic hydrogenation provides the key intermediate N-tert-butyl methyl-N-(4-aminophenyl)carbamate in approximately 84% isolated yield over two steps [1]. The N-des-methyl analog (CAS 18437-63-3) cannot substitute for this compound because the resulting intermediate would lack the N-methyl group essential for the Nintedanib pharmacophore—this is a binary structural requirement, not a preferential selection. Process development groups and CMOs manufacturing Nintedanib intermediates should procure CAS 474020-88-7 specifically, as alternative 4-nitrophenyl carbamates lead to dead-end intermediates that cannot converge to the approved API [1].

Analytical Reference Standard for Nintedanib Impurity Profiling by HPLC

Regulatory filings for generic Nintedanib require identification, quantification, and control of all potential process impurities. CAS 474020-88-7 is formally designated as Nintedanib Impurity 8 and is commercially available as a certified analytical standard suitable for HPLC method development and validation . The compound's physicochemical properties—zero hydrogen bond donors, XLogP3 = 2.3, and TPSA = 75.4 Ų—confer distinct reversed-phase chromatographic retention that facilitates resolution from the Nintedanib API peak and other related impurities . QC laboratories developing pharmacopoeial monograph methods should source this compound with full batch-specific certificates of analysis (≥95% purity by HPLC, identity confirmed by NMR and MS) to satisfy ICH Q3A/Q3B impurity qualification requirements .

Medicinal Chemistry Building Block Requiring Acid-Labile Orthogonal Protection

For medicinal chemistry programs synthesizing compound libraries containing N-methyl-4-aminophenyl scaffolds, CAS 474020-88-7 serves as a dual-protected building block whose Boc group can be selectively removed under mild acidic conditions (TFA/CH₂Cl₂, 25 °C) without disturbing the N-methyl substituent or other acid-stable protecting groups [2]. This orthogonal deprotection capability allows chemists to first reduce the nitro group to an aniline (H₂, Pd/C) for subsequent amide coupling or sulfonamide formation, and later liberate the secondary N-methylaniline by Boc deprotection for further diversification. The alternative methyl carbamate analog (CAS 10252-27-4) lacks this orthogonality, as methyl carbamate cleavage requires strongly basic or nucleophilic conditions that are incompatible with many common functional groups and protecting strategies [2]. The zero-HBD profile (HBD = 0) also makes this compound a superior choice when the final target compound must meet Lipinski's Rule of Five criteria for oral bioavailability .

Process Chemistry Route Scouting: One-Pot Boc Protection–Hydrogenation Sequence

Patent CN105837493B demonstrates that the synthesis of CAS 474020-88-7 and its subsequent reduction can be telescoped into a single-pot operation: N-methyl-4-nitroaniline is treated with di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (2.0 equiv) in isopropanol at 25 °C for 3 hours, after which palladium on carbon catalyst is added directly and hydrogenation proceeds at 30 °C for 12 hours to yield the reduced intermediate in approximately 84% overall yield [1]. This one-pot protocol eliminates the need to isolate the nitro intermediate, reducing solvent consumption, processing time, and exposure to potentially hazardous nitroaromatic intermediates. Process R&D teams evaluating synthetic routes to N-methyl-4-aminophenyl-containing targets can benchmark their own route efficiency against this published one-pot procedure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.